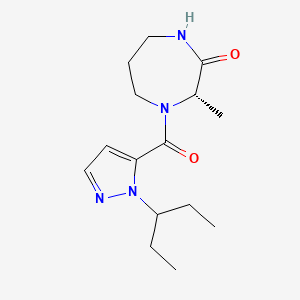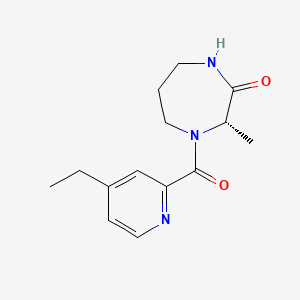
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one, also known as MPD, is a chemical compound that belongs to the class of diazepanes. MPD has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one acts by binding to the benzodiazepine site on the GABA-A receptor, which enhances the binding of GABA to the receptor and increases the opening of the chloride ion channel. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Advantages and Limitations for Lab Experiments
The advantages of using (3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one in lab experiments include its high potency and selectivity for the GABA-A receptor, which allows for precise and controlled manipulation of GABAergic neurotransmission. However, the limitations of using this compound include its potential for off-target effects and the need for careful control of dosing and administration to avoid toxicity.
Future Directions
There are several future directions for the use of (3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one in scientific research. One potential application is in the study of neurological disorders, such as epilepsy and anxiety disorders, which are thought to involve dysregulation of GABAergic neurotransmission. This compound may also be useful in the development of novel therapeutics for these disorders. Additionally, this compound may be used in the study of the molecular mechanisms underlying drug addiction and withdrawal, as GABAergic neurotransmission has been implicated in these processes. Overall, the continued study of this compound and its effects on GABAergic neurotransmission has the potential to yield valuable insights into the functioning of the brain and the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of (3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one involves the reaction of 2-pentanone with hydrazine hydrate to form 2-pentanone hydrazone, which is then reacted with methyl isocyanate to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a potent and selective agonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This makes this compound a valuable tool for studying the role of GABA-A receptor in various physiological and pathological processes.
properties
IUPAC Name |
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-4-12(5-2)19-13(7-9-17-19)15(21)18-10-6-8-16-14(20)11(18)3/h7,9,11-12H,4-6,8,10H2,1-3H3,(H,16,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYXLPUSLHCBY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC=N1)C(=O)N2CCCNC(=O)C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N1C(=CC=N1)C(=O)N2CCCNC(=O)[C@@H]2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)
![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)
![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)
![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)
![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)
![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)
